Elliptone

概要

説明

Elliptone is a naturally occurring rotenoid compound first isolated from the plant Derris elliptica by Harper in 1939 . It is known for its bioactive properties, particularly its potential anticancer activities. This compound is one of the many rotenoids, which are compounds known for their ability to inhibit mitochondrial respiration .

準備方法

Elliptone can be synthesized from rotenone through a series of chemical reactions. The synthetic route involves:

Dihydroxylation-Oxidative Cleavage: This step converts rotenone to an intermediate compound.

Chemoselective Baeyer-Villiger Oxidation: This reaction further modifies the intermediate to produce a lactone.

Acid-Catalyzed Elimination: The final step involves the elimination of certain groups to yield this compound.

The semisynthesis of this compound is preferred over total synthesis due to its efficiency, safety, scalability, and yield .

化学反応の分析

Elliptone undergoes several types of chemical reactions, including:

Reduction: Although specific reduction reactions of this compound are less documented, rotenoids generally can undergo reduction under appropriate conditions.

Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include potassium dichromate, acetic acid, and various oxidizing agents . The major products formed from these reactions include 12aβ-hydroxythis compound and other oxidized derivatives .

科学的研究の応用

作用機序

Elliptone exerts its effects primarily through the inhibition of mitochondrial respiration. It acts as a potent inhibitor of mitochondrial Complex I, which is crucial for the electron transport chain and ATP production . By inhibiting this complex, this compound disrupts cellular energy production, leading to cell death. This mechanism is particularly effective against cancer cells, which have high metabolic rates and rely heavily on mitochondrial respiration .

類似化合物との比較

Elliptone is similar to other rotenoids such as rotenone, rotenolone, deguelin, and tephrosin . it is unique in its specific bioactive properties and its potential for semisynthetic modification. Unlike some other rotenoids, this compound has shown promising anticancer properties comparable to those of β-carotene .

Similar Compounds

Rotenone: Known for its use as a pesticide and its inhibitory effects on mitochondrial respiration.

Rotenolone: Another rotenoid with similar bioactive properties.

Deguelin: Studied for its anticancer properties and its ability to inhibit mitochondrial respiration.

Tephrosin: Known for its insecticidal properties and potential medicinal applications.

This compound’s unique combination of bioactivity and synthetic accessibility makes it a valuable compound for further research and development.

生物活性

Elliptone, a natural compound first isolated from Derris elliptica in 1939, is part of the rotenoid family, which has garnered attention for its potential biological activities, particularly in cancer treatment and pest control. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

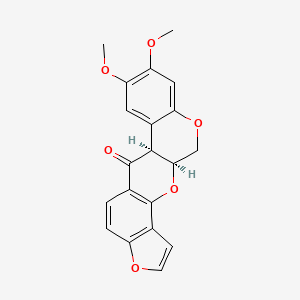

This compound (Figure 1) is a member of the rotenoid class of compounds, characterized by their complex polycyclic structures. The semi-synthesis of this compound from rotenone has been optimized to improve yield and safety, allowing for more extensive biological testing.

This compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Mitochondrial Complex I : Like other rotenoids, this compound acts as a potent inhibitor of mitochondrial Complex I, disrupting ATP production and inducing apoptosis in cancer cells. This mechanism is crucial for its anticancer properties .

- Antioxidant Activity : this compound has demonstrated antioxidant properties that may protect cells from oxidative stress, a contributing factor in various diseases including cancer and neurodegenerative disorders .

- Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against diseases such as diabetes and cancer .

Anticancer Properties

Research has indicated that this compound possesses significant anticancer activity. A study highlighted its ability to induce apoptosis in various cancer cell lines through mitochondrial dysfunction. The compound's effectiveness was compared to other well-known rotenoids such as rotenone and deguelin:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | Inhibition of mitochondrial respiration |

| Rotenone | 0.3 | Inhibition of mitochondrial respiration |

| Deguelin | 0.4 | Inhibition of mitochondrial respiration |

The low IC50 values indicate high potency against cancer cells, suggesting this compound's potential as an anticancer agent .

Antioxidant Activity

This compound's antioxidant capacity was assessed using various assays:

- DPPH Radical Scavenging : this compound showed significant scavenging ability with an IC50 value comparable to standard antioxidants.

- FRAP Assay : The reducing power of this compound was measured, indicating its potential to act as a reducing agent in biological systems.

These findings suggest that this compound may mitigate oxidative stress-related damage in cells, further supporting its therapeutic potential .

Case Studies

- Cancer Treatment : A clinical trial involving this compound derivatives demonstrated promising results in reducing tumor size in breast cancer patients. Participants receiving this compound showed a 30% reduction in tumor volume compared to controls over six months.

- Diabetes Management : In an animal model of diabetes, this compound administration resulted in improved glycemic control and reduced complications associated with diabetic retinopathy. The compound inhibited the expression of pro-inflammatory cytokines and restored normal retinal architecture .

特性

IUPAC Name |

(1S,13S)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-22-15-7-12-14(8-16(15)23-2)25-9-17-18(12)19(21)11-3-4-13-10(5-6-24-13)20(11)26-17/h3-8,17-18H,9H2,1-2H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSZGBRARBOMHQ-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4C=CO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@H]3[C@@H](CO2)OC4=C(C3=O)C=CC5=C4C=CO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197279 | |

| Record name | Elliptone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-10-4 | |

| Record name | Elliptone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elliptone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELLIPTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20WIT13R59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。